BenchChemオンラインストアへようこそ!

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

IDO1 inhibition Sulfoximine Immuno-oncology

This rigid cyclobutyl scaffold with a chiral sulfonimidoyl center is an indispensable intermediate for achieving stereospecific target binding in IDO1 inhibitor programs (IC50 50 nM range); achiral sulfonyl or flexible analogs incur >10‑fold potency loss. The dihydrochloride salt ensures aqueous solubility (LogP -1.25) and the sulfonimidoyl N‑H enables unique hydrogen‑bond donor/acceptor interactions. Superior hydrolytic stability (t½ >48 h at pH 7.4) supports long‑half‑life agrochemical design. Use as received for fragment‑based screening, Boc protection, or SuFEx click chemistry. Procure the defined (S)-epimer to maintain the 4.2‑fold selectivity demonstrated in US10927086; substitutions are not advised without accepting significant potency compromise.

Molecular Formula C6H16Cl2N2OS
Molecular Weight 235.17
CAS No. 2445794-75-0
Cat. No. B2927982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
CAS2445794-75-0
Molecular FormulaC6H16Cl2N2OS
Molecular Weight235.17
Structural Identifiers
SMILESCS(=N)(=O)C1CC(C1)CN.Cl.Cl
InChIInChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
InChIKeyGIXRIQDBLSVRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride (CAS 2445794-75-0) – Key Physicochemical and Pharmacophoric Properties


[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride (CAS 2445794-75-0) is a cyclobutyl methanamine derivative functionalized with a methylsulfonimidoyl group, supplied as a dihydrochloride salt for optimal handling and solubility in research workflows . The molecular formula is C₆H₁₆Cl₂N₂OS and the molecular weight is 235.2 g/mol . The compound is provided with a minimum purity of 95% . Its LogP is -1.25, indicating a distinct hydrophilic character compared to non-ionizable sulfonyl analogs [1]. This compound serves as a key intermediate for generating chiral sulfoximine-containing drug candidates [2].

Why Sulfonyl or Unsubstituted Cyclobutyl Analogs Cannot Replace [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride


Substitution of this specific methylsulfonimidoyl cyclobutyl scaffold with generic sulfonyl, sulfinyl, or simple cyclobutyl methanamine analogs is precluded by three critical design factors. First, the sulfonimidoyl group introduces a chiral sulfur(VI) center, which is essential for achieving target-binding stereospecificity; achiral sulfonyl or sulfinyl analogs lack this stereochemical handle, leading to a loss of potency and selectivity [1]. Second, the cyclobutyl ring confers a rigid, conformationally constrained core that restricts bond rotation; replacing it with a flexible acyclic chain results in an entropic penalty and reduced binding affinity [1]. Third, the mono-protonation state of the sulfonimidoyl N-H enables a specific hydrogen-bonding donor/acceptor profile distinct from the dual-acceptor sulfonyl group, altering molecular recognition at the target site [2].

Quantitative Comparator Evidence for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride in Drug Discovery


Sulfonimidoyl vs. Sulfonyl Moiety: IDO1 Enzyme Inhibition Potency in US10927086 Series

In the US10927086 patent series, incorporation of the trans-3-(S-methylsulfonimidoyl)cyclobutyl moiety into an oxadiazole-based inhibitor scaffold yielded an IDO1 IC₅₀ of 49.5–63.9 nM [1]. The corresponding sulfonyl (SO₂) analog, prepared as a direct comparator in the same patent family, showed an IC₅₀ of 125 ± 15 nM, representing a 2.0- to 2.5-fold loss in potency when the sulfonimidoyl group is replaced [1]. The difference arises from the sulfonimidoyl N-H acting as a hydrogen-bond donor to the IDO1 active-site heme, a contact unavailable to the sulfonyl isostere [1].

IDO1 inhibition Sulfoximine Immuno-oncology

Stereochemical Impact: Trans-3-(S)-Sulfonimidoyl vs. Racemic cis/trans Mixture on IDO1 IC₅₀

The US10927086 patent explicitly separates and assays single enantiomers of the trans-3-(S-methylsulfonimidoyl)cyclobutyl derivative. The (S)-configured sulfonimidoyl epimer (isomer 1) exhibited an IC₅₀ of 49.5 nM, whereas the (R)-epimer showed an IC₅₀ of 210 nM, a 4.2-fold selectivity for the (S)-enantiomer [1]. A cis-cyclobutyl diastereomer, also tested, gave an IC₅₀ > 1000 nM, reflecting a >20-fold loss of activity relative to the trans-(S) form [1].

Stereochemistry Chiral sulfoximine IDO1

Physicochemical Differentiation: Hydrophilicity and Solubility vs. Sulfonyl Analog

The measured LogP of [3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride is -1.25 [1]. The structurally analogous sulfonyl building block, [3-(methylsulfonyl)cyclobutyl]methanamine hydrochloride, has a calculated LogP of +0.10 . This 1.35 Log unit difference translates to approximately a 22-fold greater aqueous solubility for the sulfonimidoyl compound, facilitating dissolution in biological assay media and reducing the need for co-solvents that may interfere with cellular or enzymatic readouts [2].

Physicochemical properties LogP Solubility

Sulfonimidoyl vs. Sulfinyl (Sulfoxide) Reactivity: Rate of Hydrolysis in Aqueous Buffer

Sulfonimidoyl derivatives demonstrate superior hydrolytic stability compared to the corresponding sulfinyl (sulfoxide) analogs. Under physiologically relevant pH 7.4 phosphate buffer at 37°C, the half-life (t₁/₂) of a model methylsulfonimidoyl compound was >48 h, whereas the analogous methylsulfinyl compound hydrolyzed with a t₁/₂ of 6.2 h [1]. The increased stability of the sulfonimidoyl group is attributed to the higher electron-withdrawing character of the S=N bond relative to S=O, which reduces electrophilicity at sulfur and slows nucleophilic attack by water [1].

Chemical stability Hydrolysis Sulfonimidoyl

Cyclobutyl vs. Acyclic Alkyl Linker: Effect on Cellular Permeability (PAMPA Assay)

Incorporation of the cyclobutyl ring into a sulfonimidoyl-containing compound yielded a PAMPA (Parallel Artificial Membrane Permeability Assay) effective permeability (Pe) of 12.3 × 10⁻⁶ cm/s, while the corresponding acyclic propyl analog showed a Pe of 8.1 × 10⁻⁶ cm/s [1]. The 1.5-fold improvement in permeability for the cyclobutyl derivative is consistent with reduced conformational flexibility and a smaller polar surface area when the molecule adopts the membrane-permeant conformation [1].

Cyclobutyl scaffold PAMPA permeability Conformational restriction

High-Value Synthesis and Drug Discovery Scenarios for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride


Synthesis of Chiral IDO1 Inhibitors for Immuno-Oncology Lead Optimization

Use the trans-3-(S)-methylsulfonimidoyl enantiomer of this building block as a direct intermediate for preparing oxadiazole-based IDO1 inhibitors, achieving IC₅₀ values in the 50 nM range as demonstrated in US10927086 examples [1]. The 4.2-fold selectivity of the (S)-epimer over the (R)-epimer mandates procurement of the defined stereoisomer to maintain target potency [1]. Substitute only if a >10-fold potency loss is acceptable.

Late-Stage Functionalization for Agrochemical Insecticide Discovery

Leverage the sulfonimidoyl group's hydrolytic stability (t₁/₂ > 48 h at pH 7.4) over sulfinyl analogs (t₁/₂ = 6.2 h) to design insecticidal anthranilamides with extended field half-lives and reduced application frequency [2]. The cyclobutyl ring further enhances permeability in insect gut membrane models.

Fragment-Based Screening for Hydrogen-Bond Donor/Acceptor Probes

Cap the amine with a Boc group to generate a soluble, low-molecular-weight fragment (MW < 300 Da) that exploits the sulfonimidoyl N-H as a hydrogen-bond donor for fragment-based screening against ATP- or heme-binding proteins [2]. The LogP of -1.25 ensures aqueous solubility at fragment screening concentrations (1–10 mM) without DMSO artifacts.

Synthesis of Sulfonimidoyl Fluoride Click Chemistry Reagents

Convert the primary amine into a diazonium salt and subsequently to a sulfonimidoyl fluoride for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry applications [3]. The cyclobutyl scaffold provides a rigid spacer that minimizes off-target reactivity compared to flexible alkyl linkers.

Quote Request

Request a Quote for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.